Cas no 875633-17-3 (5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile)

5-ヒドロキシ-1,3-ジメチル-1H-ピラゾール-4-カルボニトリルは、ピラゾール骨格を有する有機化合物です。分子式C6H7N3Oで表され、分子量は137.14 g/molです。この化合物は、医薬品中間体や農薬合成において有用なビルディングブロックとしての応用が期待されています。特に、その反応性の高いヒドロキシル基とニトリル基を有するため、多様な誘導体合成に適しています。結晶性固体として取り扱いやすく、安定性に優れている点も特徴です。有機合成化学における多段階反応の出発原料として、高い汎用性を備えています。

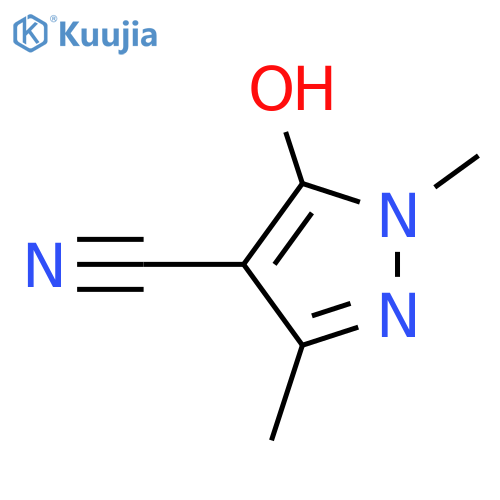

875633-17-3 structure

商品名:5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile

5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 875633-17-3

- AKOS013062923

- 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile

- EN300-736675

- SCHEMBL4354444

- 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile

-

- インチ: 1S/C6H7N3O/c1-4-5(3-7)6(10)9(2)8-4/h10H,1-2H3

- InChIKey: MVHJMADCWUWSLP-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(O)=C(C#N)C(C)=N1

計算された属性

- せいみつぶんしりょう: 137.058911855g/mol

- どういたいしつりょう: 137.058911855g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 56.1Ų

5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-736675-1.0g |

5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile |

875633-17-3 | 1g |

$0.0 | 2023-06-06 |

5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

875633-17-3 (5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile) 関連製品

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 307-59-5(perfluorododecane)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量